![molecular formula C7H8N4 B573087 Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine CAS No. 1313726-09-8](/img/structure/B573087.png)

Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a lot of attention in material science recently due to their significant photophysical properties .

Synthesis Analysis

Functional Pyrazolo[1,5-a]pyrimidines have been synthesized using various approaches . For instance, a simple and efficient copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-a]pyrimidines are diverse. For instance, the reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone yielded the pyrazolo[1,5-a]pyrimidine derivatives .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines possess significant photophysical properties . They have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently .Applications De Recherche Scientifique

Fluorescent Probes for Biological Imaging

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties. These properties make them suitable for studying the dynamics of intracellular processes and designing solid-state emitters .

Antitumor Scaffold

PP derivatives are recognized for their significant impact in medicinal chemistry. They have shown potential as antitumor scaffolds, with various researchers developing different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

Enzymatic Inhibitory Activity

The pyrazolo[1,5-a]pyrimidine core has been explored for its enzymatic inhibitory activity. This exploration is part of the ongoing research to design new drugs that can efficiently target specific enzymes associated with disease processes .

Pharmacophore in Drug Design

PPs are promising pharmacophores in structures as potential drugs for the treatment of cancer, inflammatory, or viral diseases. Their structural versatility allows for modifications that can enhance drug efficacy .

Kinase Inhibition

PPs have applications in traditional drug targets such as B-Raf, KDR, Lck, and Src kinase. They are also part of small molecule drugs with activity against other kinases, which are crucial in various diseases .

Orphan Drug Status for Cholangiocarcinoma

A derivative of pyrazolo[1,5-a]pyrimidines has been granted orphan drug status by the U.S. Food and Drug Administration for the treatment of advanced cholangiocarcinoma. This highlights the role of CK2 as a therapeutic target and the potential of PPs in this context .

Orientations Futures

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-5-6-2-4-11-7(10-6)1-3-9-11/h1-4H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXNAGGDXDKASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)N=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901278384 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine | |

CAS RN |

1313726-09-8 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313726-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolo[1,5-a]pyrimidine-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

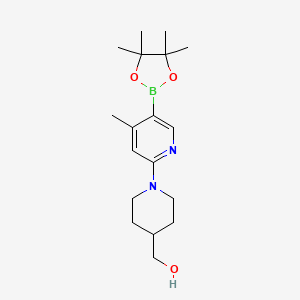

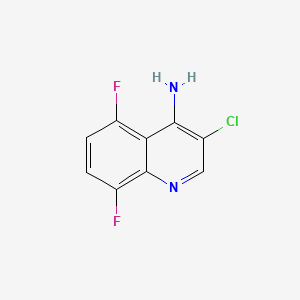

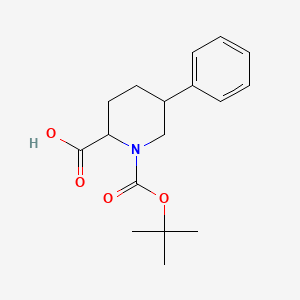

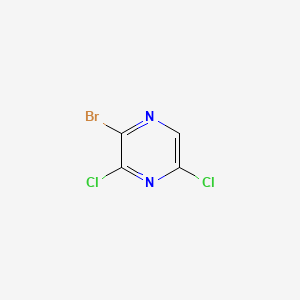

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B573004.png)

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)

![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B573022.png)